molecular formula C31H38N4 B1580590 Buterizine CAS No. 68741-18-4

Buterizine

Cat. No. B1580590
CAS RN: 68741-18-4
M. Wt: 466.7 g/mol
InChI Key: WLYWZMQECNKDLI-UHFFFAOYSA-N
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Description

Buterizine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of phenylpiperazines, which has been found to exhibit promising biological properties.

Scientific Research Applications

Butyrophenone Derivatives

Butyrophenone derivatives, a group to which Buterizine presumably belongs, have been extensively studied for their therapeutic efficacy, particularly in the treatment of psychiatric disorders like schizophrenia. For instance, trifluperidol, a butyrophenone derivative, demonstrated significant therapeutic effects in chronic schizophrenics, surpassing chlorpromazine in efficacy (Gallant et al., 1963). Similarly, another study confirmed trifluperidol as an effective antipsychotic agent in chronic schizophrenic women (Clark et al., 2004).

Neuroleptic Properties

Butyrophenones like haloperidol and trifluperidol, evolved from meperidine-like 4-phenylpiperidines, have been recognized as powerful neuroleptic drugs. These are used for treating psychotic patients and in various other medical applications such as anesthesiology and as antiemetic drugs. Their low incidence of chronic toxicity reactions like jaundice or allergic reactions highlights their clinical safety profile (Janssen, 1965).

Comparison with Other Neuroleptics

Comparative studies of butyrophenones with other neuroleptics, such as phenothiazines, reveal their unique therapeutic benefits and side-effect profiles. For instance, a review of bromperidol, another butyrophenone, highlighted its effective absorption and once-daily dose regimen, making it a viable antipsychotic agent (Dubinsky et al., 2004).

GABA-like Effects

The GABA-like effects of droperidol, a butyrophenone, were studied in the Purkinje cells of the cat cerebellum. These findings are significant for understanding the mechanism of action of butyrophenones in the central nervous system (Maruyama & Kawasaki, 1976).

Mammotropic Effects

Butyrophenones have also shown mammotropic activity, which might be a side effect at unusually high clinical dose levels. This underlines the importance of dose control in the clinical use of butyrophenones (Sulman, 1970).

properties

IUPAC Name

5-[(4-benzhydrylpiperazin-1-yl)methyl]-2-butyl-1-ethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4/c1-3-5-16-30-32-28-23-25(17-18-29(28)35(30)4-2)24-33-19-21-34(22-20-33)31(26-12-8-6-9-13-26)27-14-10-7-11-15-27/h6-15,17-18,23,31H,3-5,16,19-22,24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYWZMQECNKDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1CC)C=CC(=C2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218864
Record name Buterizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buterizine

CAS RN

68741-18-4
Record name Buterizine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068741184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 68741-18-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328504
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Buterizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTERIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8516V0WOM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
F De Clerck, J Van Reempts, M Borgers - Agents and actions, 1981 - Springer
… The compound concentration required for this maximal protection on sensitized and nonsensitized cells was similar for oxatomide, buterizine and astemizole. Promethazine and …
Number of citations: 38 link.springer.com
PJ Pauwels, PM Laduron - European journal of pharmacology, 1986 - Elsevier
… of drugs with different physico-chemical properties on TPP + accumulation showed that (i) there was no effect under low and high K + conditions; (ii) pimozide, flunarizine and buterizine …
Number of citations: 14 www.sciencedirect.com
VN Viswanadhan, AK Ghose, A Kiselyov… - 2001 - books.google.com
The design of small-molecule libraries has emerged in recent years as one of the important tasks aiding the multidisciplinary effort (computational, combinatorial, and medicinal …
Number of citations: 1 books.google.com
WQ Tong - 1991 - search.proquest.com
Many amine compounds used medicinally bear the diphenylmethyl functionality. Poor aqueous solubility and stability of some of these compounds make them good candidates for …
Number of citations: 2 search.proquest.com
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
M Ferrari, X Liu, A Grattoni, R Goodall, L Hudson - 2014 - ntrs.nasa.gov
1111111111111111111inuu111111111111111111u~ Page 1 1111111111111111111inuu111111111111111111u~ (12) United States Patent Ferrari et al. (54) …
Number of citations: 6 ntrs.nasa.gov

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